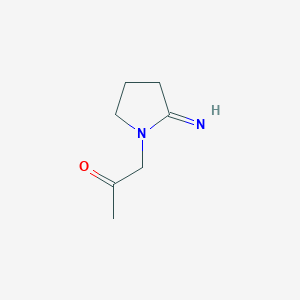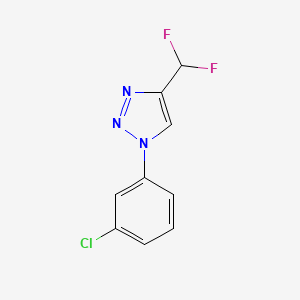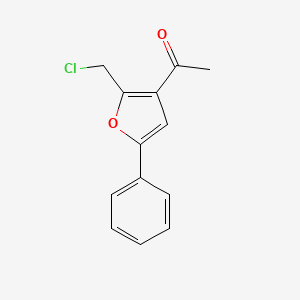![molecular formula C30H41O3P B15207297 Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is a complex organic compound that belongs to the class of chiral phosphine ligands. These ligands are widely used in asymmetric synthesis and catalysis due to their ability to induce chirality in the products. The compound’s unique structure, which includes a dibenzo[dioxonin] core and a phosphine group, makes it a valuable tool in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine typically involves the following steps:
Formation of the dibenzo[dioxonin] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[dioxonin] structure.
Introduction of the phosphine group: The phosphine group is introduced through a reaction with a suitable phosphine precursor, such as triphenylphosphine, under controlled conditions.
Cyclohexylation: The final step involves the addition of cyclohexyl groups to the phosphine moiety, typically through a Grignard reaction or similar organometallic process.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound or the substrates it reacts with.
Substitution: Substituted phosphine derivatives.
科学的研究の応用
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
作用機序
The mechanism of action of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine involves its ability to coordinate with metal centers, forming complexes that can catalyze various chemical reactions. The chiral environment provided by the ligand induces asymmetry in the reaction products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand but lacks chirality.
Dicyclohexylphosphine: Similar in structure but without the dibenzo[dioxonin] core.
®-BINAP: A chiral phosphine ligand with a different backbone structure.
Uniqueness
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is unique due to its combination of a chiral dibenzo[dioxonin] core and a phosphine group, providing both steric and electronic properties that are advantageous in asymmetric catalysis. This makes it a valuable tool for synthesizing enantiomerically pure compounds, which are essential in various scientific and industrial applications.
特性
分子式 |
C30H41O3P |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
dicyclohexyl-[(9R,11R)-17-methoxy-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]phosphane |
InChI |
InChI=1S/C30H41O3P/c1-21-20-22(2)33-27-18-11-19-28(30(27)29-25(31-3)16-10-17-26(29)32-21)34(23-12-6-4-7-13-23)24-14-8-5-9-15-24/h10-11,16-19,21-24H,4-9,12-15,20H2,1-3H3/t21-,22-/m1/s1 |
InChIキー |
ITEDQLITTUEHFS-FGZHOGPDSA-N |
異性体SMILES |
C[C@@H]1C[C@H](OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
正規SMILES |
CC1CC(OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


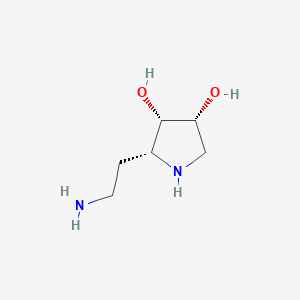
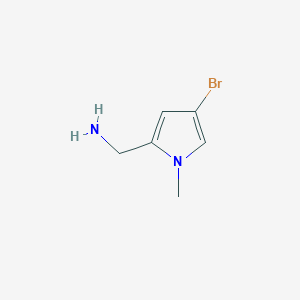
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
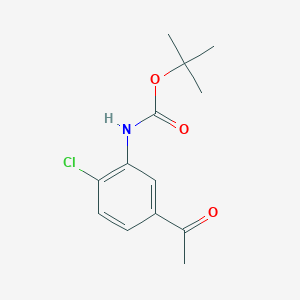
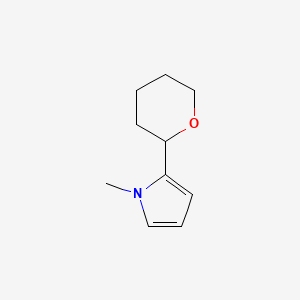
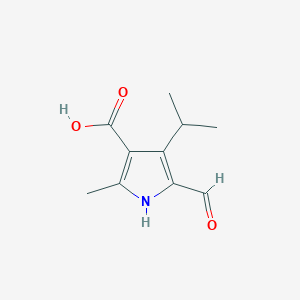
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
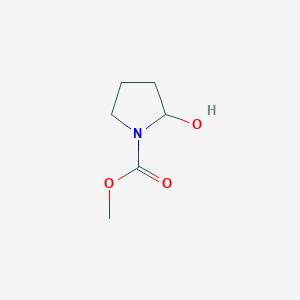
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
